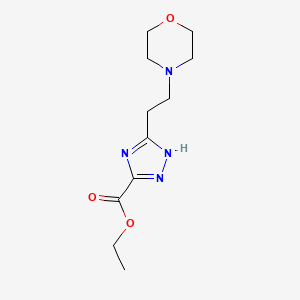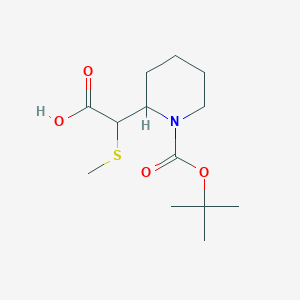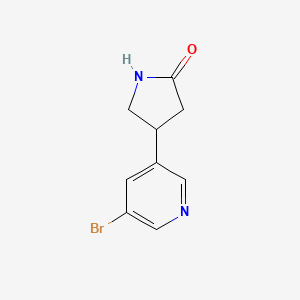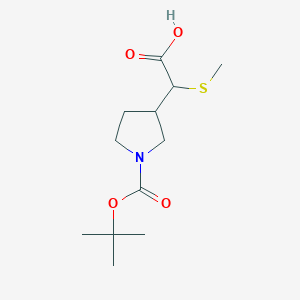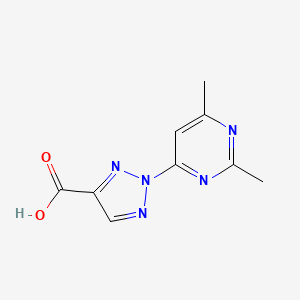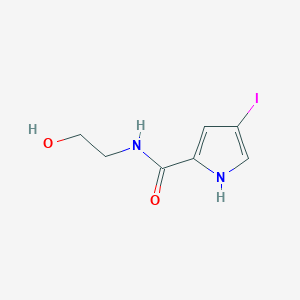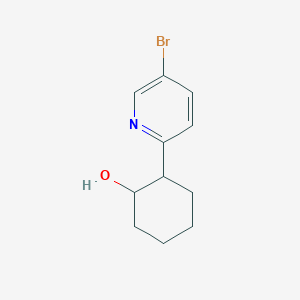
2-(5-Bromopyridin-2-yl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromopyridin-2-yl)cyclohexanol is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound features a cyclohexanol moiety substituted with a 5-bromopyridin-2-yl group, making it a valuable intermediate in various chemical syntheses and research applications.
Vorbereitungsmethoden
The synthesis of 2-(5-Bromopyridin-2-yl)cyclohexanol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Analyse Chemischer Reaktionen
2-(5-Bromopyridin-2-yl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Wissenschaftliche Forschungsanwendungen
2-(5-Bromopyridin-2-yl)cyclohexanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(5-Bromopyridin-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can participate in various binding interactions with enzymes and receptors, while the cyclohexanol moiety can influence the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(5-Bromopyridin-2-yl)cyclohexanol include:
2-(5-Bromopyridin-2-yl)ethanol: This compound has a similar structure but with an ethanol moiety instead of cyclohexanol.
2-(5-Bromopyridin-2-yl)phenol: This compound features a phenol group instead of cyclohexanol.
2-(5-Bromopyridin-2-yl)cyclopentanol: This compound has a cyclopentanol moiety instead of cyclohexanol.
These compounds share similar chemical properties but differ in their physical properties and reactivity due to the different substituents on the pyridinyl group.
Eigenschaften
CAS-Nummer |
1420794-03-1 |
|---|---|
Molekularformel |
C11H14BrNO |
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
2-(5-bromopyridin-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H14BrNO/c12-8-5-6-10(13-7-8)9-3-1-2-4-11(9)14/h5-7,9,11,14H,1-4H2 |
InChI-Schlüssel |
YXHSQLCVKVAUOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)C2=NC=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


